Sativene

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H24 |

|---|---|

Molecular Weight |

204.35 g/mol |

IUPAC Name |

(1S,2R,3R,6R,8R)-6-methyl-7-methylidene-3-propan-2-yltricyclo[4.4.0.02,8]decane |

InChI |

InChI=1S/C15H24/c1-9(2)11-7-8-15(4)10(3)12-5-6-13(15)14(11)12/h9,11-14H,3,5-8H2,1-2,4H3/t11-,12+,13+,14-,15+/m1/s1 |

InChI Key |

VOBBUADSYROGAT-FQKPHLNHSA-N |

Isomeric SMILES |

CC(C)[C@H]1CC[C@@]2([C@@H]3[C@H]1[C@H](C2=C)CC3)C |

Canonical SMILES |

CC(C)C1CCC2(C3C1C(C2=C)CC3)C |

Synonyms |

sativene |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Sativene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of sativene, a naturally occurring sesquiterpene. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and natural product chemistry. This document consolidates key data on its physical and chemical characteristics, reactivity, and synthetic methodologies, supported by experimental details and visual diagrams to facilitate understanding.

Introduction to this compound

This compound is a tricyclic sesquiterpene with the molecular formula C₁₅H₂₄.[1][2][3] It is a natural product found in various organisms, including the fungus Helminthosporium sativum and the conifer Abies magnifica.[1] The unique carbon skeleton of this compound has made it a subject of interest in the field of synthetic organic chemistry.[4] this compound and its derivatives have been investigated for their potential biological activities, including anti-inflammatory properties.[1] This guide aims to provide a detailed chemical profile of this compound to support further research and development.

Chemical Structure and Identifiers

This compound possesses a complex tricyclic structure. The IUPAC name for (+)-sativene is (1R,2S,3S,6S,8S)-6-methyl-7-methylidene-3-propan-2-yltricyclo[4.4.0.0²,⁸]decane.[1] There are different stereoisomers of this compound, such as (+)-sativene and (-)-sativene.[1][2]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (1R,2S,3S,6S,8S)-6-methyl-7-methylidene-3-propan-2-yltricyclo[4.4.0.0²,⁸]decane[1] |

| CAS Number | 3650-28-0 ((+)-Sativene)[1] |

| 6813-05-4 ((-)-Sativene)[2][3] | |

| Molecular Formula | C₁₅H₂₄[1][2][3] |

| InChI | InChI=1S/C15H24/c1-9(2)11-7-8-15(4)10(3)12-5-6-13(15)14(11)12/h9,11-14H,3,5-8H2,1-2,4H3/t11-,12+,13+,14-,15+/m0/s1[1] |

| InChIKey | VOBBUADSYROGAT-VYDRJRHOSA-N ((+)-Sativene)[1] |

| Canonical SMILES | CC(C)C1CCC2(C3C1C(C2=C)CC3)C[1] |

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental settings.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 204.35 g/mol | [1][2][3] |

| Boiling Point | 256 °C | [5] |

| Density | 0.921 g/mL at 20 °C | [5] |

| Flash Point | 105.00 °C (221.00 °F) | [6] |

| Water Solubility | 0.271 mg/L at 25 °C (estimated) | [6] |

| Solubility | Soluble in alcohol | [6] |

| XlogP3-AA | 4.9 | [6] |

| Storage Temperature | Refrigerate in tightly sealed containers | [6] |

| Shelf Life | 12 months or longer if stored properly | [6] |

Chemical Reactivity and Stability

This compound, as a hydrocarbon with a double bond, undergoes typical alkene reactions. It is a relatively stable compound but should be handled with care, avoiding strong oxidizing agents.[1]

-

Oxidation: this compound can be oxidized to yield various oxygenated derivatives, including alcohols, ketones, and epoxides.[1]

-

Reduction: Reduction reactions can saturate the double bond, leading to different saturated derivatives.[1]

-

Cyclization and Rearrangement: Intramolecular cyclization reactions are important in the synthesis of related compounds.[1]

-

Wittig Reaction: The synthesis of this compound can involve a Wittig reaction to introduce the exocyclic methylene (B1212753) group.[7][8] This reaction utilizes a phosphorus ylide (e.g., methylenetriphenylphosphorane) to convert a ketone into an alkene.[7]

Experimental Protocols

Formal Total Synthesis of Racemic this compound

A formal total synthesis of racemic this compound has been reported, starting from the commercially available racemic Wieland-Miescher ketone.[4] A key step in this synthesis is an intramolecular cyclization.

Synthesis of 3-isopropyl-6-methyltricyclo[4.4.0.0²,⁸]decan-7-one:

-

Grignard Reaction: Isopropenylmagnesium bromide is prepared from magnesium turnings and isopropenyl bromide in dry THF. This Grignard reagent is then added dropwise to a cooled solution (-78 °C) of 8-bromo-3-isopropenyl-6-methyl-3-oxy-6-tricyclo[4.4.0.0²,⁸]decan-7-one in dry THF under a nitrogen atmosphere.[4]

-

The reaction mixture is stirred at -50 °C for 4 hours and then allowed to warm to room temperature.[4]

-

The reaction is quenched by the dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride.[4]

-

Work-up: The aqueous layer is extracted with ether, and the combined organic layers are dried over magnesium sulfate, filtered, and concentrated in vacuo.[4]

This procedure yields a key intermediate in the total synthesis of this compound.[4]

Biosynthesis of (+)-Sativene

The biosynthesis of (+)-sativene in fungi involves the cyclization of farnesyl diphosphate (B83284) (FPP), a common precursor for sesquiterpenes. This transformation is catalyzed by the enzyme this compound synthase.

Caption: Biosynthesis of (+)-Sativene from Farnesyl Diphosphate.

Logical Workflow for a Key Synthetic Step

The synthesis of this compound often involves an intramolecular nucleophilic substitution reaction. The following diagram illustrates the logical flow of this key transformation.

Caption: Key Synthetic Steps in the Formation of this compound.

References

- 1. Buy (+)-Sativene | 3650-28-0 [smolecule.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound | C15H24 | CID 11830550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. (+)-SATIVEN | 3650-28-0 [chemicalbook.com]

- 6. This compound, 3650-28-0 [thegoodscentscompany.com]

- 7. homework.study.com [homework.study.com]

- 8. brainly.com [brainly.com]

Sativene molecular structure and stereochemistry

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of Sativene

Executive Summary

This compound is a naturally occurring sesquiterpenoid hydrocarbon characterized by a complex tricyclic carbon skeleton. As a member of the terpene family, it is biosynthesized from farnesyl diphosphate (B83284) and is found in various fungi and plants. Its intricate, bridged structure and multiple chiral centers make its stereochemistry a subject of significant interest in natural product chemistry and synthetic organic chemistry. This document provides a detailed overview of the molecular structure of this compound, a thorough analysis of its stereochemical properties, a summary of the analytical data used for its characterization, and protocols for its biosynthesis and structural elucidation. This guide is intended for researchers, scientists, and professionals in the fields of chemistry, biochemistry, and drug development.

Core Molecular Structure

This compound is a sesquiterpene with the molecular formula C₁₅H₂₄.[1][2] Its structure is built upon a unique and rigid tricyclo[4.4.0.0²,⁸]decane core.[3] This bridged cyclic system is also described as an octahydro-1H-1,4-methanoindene framework. The core is decorated with a methyl group, an isopropyl group, and an exocyclic methylene (B1212753) group, which are key features for its identification and reactivity.

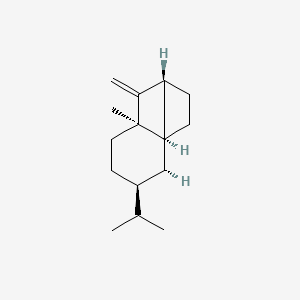

Figure 1: 2D molecular structure of (-)-sativene with standard atom numbering.

Figure 1: 2D molecular structure of (-)-sativene with standard atom numbering.

Table 1: Key Molecular Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₄ | [1][2] |

| Molecular Weight | 204.35 g/mol | [1] |

| CAS Number | 6813-05-4 (for (-)-sativene) | [2] |

| IUPAC Name ((-)-sativene) | (1S,2R,3R,6R,8R)-6-methyl-7-methylidene-3-propan-2-yltricyclo[4.4.0.0²,⁸]decane | [1] |

| IUPAC Name ((+)-sativene) | (1R,2S,3S,6S,8S)-6-methyl-7-methylidene-3-propan-2-yltricyclo[4.4.0.0²,⁸]decane | N/A |

| InChIKey ((-)-sativene) | VOBBUADSYROGAT-FQKPHLNHSA-N | [1] |

Stereochemistry and Absolute Configuration

The rigid tricyclic structure of this compound contains five stereocenters, leading to its chirality. It exists as a pair of non-superimposable mirror images, or enantiomers: (+)-sativene and (-)-sativene. The absolute configuration of each stereocenter is unambiguously defined using the Cahn-Ingold-Prelog (CIP) priority rules, which assign each center as either R (Rectus) or S (Sinister).

The determination of the absolute configuration is crucial for understanding its biological activity and for guiding enantioselective synthesis. The process involves assigning priorities to the substituents on each chiral carbon based on atomic number and then determining the orientation of the sequence from highest to lowest priority.

Applying this workflow to the five stereocenters of this compound yields the absolute configurations for each enantiomer, as detailed in the table below.

Table 2: Absolute Configuration of this compound Enantiomers

| Stereocenter (Atom Number) | (+)-Sativene Configuration | (-)-Sativene Configuration |

| C1 | R | S |

| C2 | S | R |

| C3 | S | R |

| C6 | S | R |

| C8 | S | R |

| Note: The specific atom numbering may vary slightly with IUPAC nomenclature conventions. |

Spectroscopic and Crystallographic Data

The complex structure of this compound is elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), with final confirmation of its three-dimensional structure and absolute stereochemistry provided by X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Typical ¹³C NMR Chemical Shifts for this compound Moieties

| Carbon Type | Typical Chemical Shift (ppm) | Notes |

| sp³ C-H, C-H₂, C-H₃ (Alkyl) | 10 - 55 | The majority of the signals for the tricyclic core and isopropyl/methyl groups appear here. |

| sp³ C (Quaternary) | 30 - 50 | Represents the bridgehead carbons lacking proton attachments. |

| sp² C-H₂ (Exocyclic =CH₂) | 105 - 115 | The terminal carbon of the methylene group. |

| sp² C (Quaternary Alkene) | 140 - 155 | The internal carbon of the exocyclic double bond. |

X-ray Crystallography

Single-crystal X-ray crystallography provides unequivocal proof of molecular structure by mapping electron density to reveal precise atomic positions in three-dimensional space. This technique is the gold standard for determining absolute stereochemistry, especially for complex molecules like this compound. The analysis of a suitable crystal yields critical data regarding the molecule's geometry.

Table 4: Representative Crystallographic Data Parameters for a Molecular Crystal

| Parameter | Description | Significance |

| Space Group | Describes the symmetry elements of the crystal lattice. | For a chiral molecule like this compound, it must be a chiral (Sohncke) space group. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and angles of the repeating unit of the crystal. | Provides information on how molecules pack in the solid state. |

| Bond Lengths (Å) | The precise distance between the nuclei of two bonded atoms. | Confirms connectivity and bond orders (e.g., C=C vs. C-C). |

| Bond Angles (°) & Torsion Angles (°) | Defines the geometry around each atom and the conformation of the rings. | Confirms the rigid, three-dimensional shape of the tricyclic system. |

| Flack Parameter | A value used to determine the absolute configuration of a chiral molecule. | A value near zero for the correct enantiomer confirms the assigned stereochemistry. |

Experimental Methodologies

Biosynthesis and Enzymatic Protocol

This compound is produced in nature from the linear precursor farnesyl diphosphate (FPP). The key transformation is a complex cyclization cascade catalyzed by a single enzyme, (+)-sativene synthase.[4] This enzyme guides the substrate through a series of carbocation intermediates to form the characteristic tricyclic structure with high stereoselectivity.

Protocol for In Vitro this compound Synthase Assay

-

Enzyme Preparation: Recombinant (+)-sativene synthase is expressed (e.g., in E. coli) and purified using standard chromatographic techniques (e.g., Ni-NTA affinity chromatography).

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction buffer (e.g., 50 mM HEPES, pH 7.5) containing 10 mM MgCl₂ and 5 mM DTT.

-

Enzyme Addition: Add the purified this compound synthase to the reaction buffer to a final concentration of 1-5 µM.

-

Initiation of Reaction: Start the reaction by adding the substrate, farnesyl diphosphate (FPP), to a final concentration of 20-50 µM.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 1-2 hours).

-

Quenching and Extraction: Stop the reaction by adding an equal volume of a quenching solution (e.g., 500 mM EDTA). Extract the hydrocarbon products by adding an equal volume of an organic solvent (e.g., hexane (B92381) or ethyl acetate), followed by vortexing and centrifugation.

-

Analysis: Analyze the organic layer using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the this compound product by comparing its retention time and mass spectrum to an authentic standard.

Protocol for Structural Elucidation

Determining the structure of a novel natural product like this compound follows a standardized workflow that combines separation, analysis, and final structural confirmation.

-

Extraction: The source material (e.g., fungal biomass) is extracted with an organic solvent (e.g., ethyl acetate) to obtain a crude extract containing this compound and other metabolites.

-

Chromatographic Purification: The crude extract is subjected to multiple rounds of chromatography (e.g., silica (B1680970) gel column chromatography followed by High-Performance Liquid Chromatography, HPLC) to isolate pure this compound.

-

Spectroscopic Analysis:

-

Mass Spectrometry (MS): High-resolution MS is used to determine the exact mass and molecular formula (C₁₅H₂₄).

-

NMR Spectroscopy: A full suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) is performed to assemble the carbon skeleton and establish the connectivity of all atoms, leading to a proposed 2D structure.

-

-

Crystallization and X-ray Diffraction: The purified this compound is crystallized. A suitable single crystal is analyzed by X-ray diffraction to obtain the final 3D structure and confirm the absolute stereochemistry of all chiral centers.[5]

Conclusion

This compound is a structurally complex sesquiterpenoid whose chemical identity is defined by its tricyclo[4.4.0.0²,⁸]decane core and its specific stereochemistry. The presence of five stereocenters gives rise to enantiomeric forms, (+)-sativene and (-)-sativene, whose absolute configurations are critical to their chemical and biological identity. The elucidation of this intricate molecule relies on a synergistic application of modern spectroscopic methods, particularly NMR, and is definitively confirmed by single-crystal X-ray diffraction. Understanding its structure and the methodologies used to determine it is fundamental for further research into its synthesis, biological function, and potential applications.

References

Sativene: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural sources of the sesquiterpene sativene, along with detailed methodologies for its isolation and purification. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Natural Sources of this compound

This compound is a tricyclic sesquiterpene found in a variety of natural sources, primarily in fungi and to a lesser extent, in some plant species. The primary fungal producer of this compound is the plant pathogen Bipolaris sorokiniana, which was previously known as Helminthosporium sativum. Other fungal species have also been reported to produce this compound and its derivatives. In the plant kingdom, this compound has been identified as a constituent of the essential oil of certain species, such as Dendrobium nobile.

| Natural Source | Type | Part/Condition | Reference |

| Bipolaris sorokiniana (syn. Helminthosporium sativum) | Fungus | Fermentation Culture | [1][2] |

| Cochliobolus sativus (teleomorph of B. sorokiniana) | Fungus | Fermentation Culture | |

| Dendrobium nobile | Plant | Stems | [3] |

| Coprinus cinereus | Fungus | Not specified | [4] |

Isolation Methodologies

The isolation of this compound from its natural sources typically involves a combination of extraction and chromatographic techniques. The choice of method depends on the source material and the desired purity of the final product.

Steam Distillation

Steam distillation is a common method for extracting volatile compounds like sesquiterpenes from plant and fungal materials. This technique is particularly useful for obtaining essential oils that contain this compound.

Experimental Protocol: Steam Distillation of Fungal Mycelia

This protocol is adapted for the extraction of volatile sesquiterpenes from fungal biomass.

-

Preparation of Fungal Biomass:

-

Cultivate the desired fungal strain (e.g., Bipolaris sorokiniana) in a suitable liquid or solid medium.

-

Harvest the mycelia by filtration or centrifugation.

-

The fresh or dried mycelia can be used. For dried material, lyophilization or air-drying can be employed.

-

-

Steam Distillation Apparatus Setup:

-

Assemble a steam distillation apparatus consisting of a steam generator, a biomass flask, a condenser, and a collection flask (e.g., a Dean-Stark apparatus or a Clevenger-type apparatus).

-

-

Distillation Process:

-

Place the fungal biomass in the biomass flask.

-

Pass steam from the generator through the biomass. The volatile compounds, including this compound, will co-distill with the steam.

-

The distillation time can vary depending on the fungal species and the quantity of material. A typical duration can range from 4 to 8 hours.[5]

-

Maintain the steam flow at a steady rate to ensure efficient extraction without causing thermal degradation of the compounds. Optimal steam conditions can be a flow rate of 800 L/h, a temperature of 104°C, and a pressure of 0.4 bar.[6]

-

-

Collection and Separation:

-

The steam and volatile compounds will condense in the condenser and be collected in the collection flask.

-

As this compound is immiscible with water, it will form a separate layer, which can be collected.

-

The collected oil can be dried over anhydrous sodium sulfate (B86663) to remove any residual water.

-

Solvent Extraction

Solvent extraction is a versatile method for isolating a broad range of secondary metabolites, including this compound, from fungal cultures.

Experimental Protocol: Solvent Extraction of this compound from Bipolaris sorokiniana

This protocol details the extraction of this compound from a solid-state fermentation of Bipolaris sorokiniana.

-

Fungal Fermentation:

-

Extraction:

-

After the incubation period, extract the entire fermented rice medium with an equal volume of ethyl acetate (B1210297) (EtOAc) three times.[7]

-

Combine the ethyl acetate extracts.

-

-

Concentration:

-

Evaporate the solvent from the combined extracts under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Column Chromatography

Column chromatography is an essential purification step to isolate this compound from the crude extract obtained after solvent extraction.

Experimental Protocol: Silica (B1680970) Gel Column Chromatography for this compound Purification

This protocol describes the separation of this compound from a crude fungal extract.

-

Preparation of the Column:

-

Use a glass column packed with silica gel (e.g., 200-300 mesh) as the stationary phase. The amount of silica gel should be 20-50 times the weight of the crude extract.[8]

-

The column can be packed as a slurry in the initial mobile phase solvent.

-

-

Sample Loading:

-

Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., n-hexane) and load it onto the top of the silica gel column.

-

-

Elution:

-

Elute the column with a gradient of solvents with increasing polarity. A common gradient for sesquiterpene separation is a mixture of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.[9]

-

Since this compound is a non-polar hydrocarbon, it is expected to elute in the early fractions with a high percentage of n-hexane.[8]

-

-

Fraction Collection and Analysis:

-

Collect the eluent in fractions.

-

Monitor the fractions by thin-layer chromatography (TLC) to identify those containing this compound.

-

Combine the fractions containing pure this compound.

-

-

Final Purification:

-

If necessary, further purification can be achieved by preparative high-performance liquid chromatography (HPLC).

-

Analytical Quantification

Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for the identification and quantification of this compound in complex mixtures like essential oils and crude extracts.

Experimental Protocol: Quantitative Analysis of this compound by GC-MS

This protocol outlines a method for the quantification of this compound using an internal standard.

-

Preparation of Standard Solutions:

-

Prepare a stock solution of a certified this compound standard in a suitable solvent (e.g., n-hexane or ethyl acetate).

-

Prepare a series of calibration standards by diluting the stock solution to different known concentrations.

-

Add a fixed concentration of an internal standard to each calibration standard. The internal standard should be a compound that is not present in the sample and has similar chromatographic properties to this compound (e.g., a deuterated analog or another sesquiterpene with a distinct retention time).[10][11]

-

-

Sample Preparation:

-

Accurately weigh a known amount of the essential oil or crude extract.

-

Dissolve the sample in a known volume of the solvent used for the standards.

-

Add the same fixed concentration of the internal standard to the sample solution.

-

-

GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 240 °C) at a controlled rate (e.g., 3 °C/min).[5]

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-400.

-

-

-

Data Analysis and Quantification:

-

Identify the peaks for this compound and the internal standard in the chromatograms based on their retention times and mass spectra.

-

Integrate the peak areas of this compound and the internal standard.

-

Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound for the standard solutions.

-

Calculate the concentration of this compound in the sample using the peak area ratio from the sample chromatogram and the calibration curve.[12]

-

Visualizations

This compound Biosynthesis Pathway

The biosynthesis of this compound proceeds from farnesyl diphosphate (B83284) (FPP), a common precursor for all sesquiterpenes. The cyclization of FPP to form the characteristic tricyclic structure of this compound is catalyzed by the enzyme this compound synthase.[4]

Caption: Biosynthesis of this compound from Farnesyl Diphosphate.

Experimental Workflow for this compound Isolation

The following diagram illustrates a general workflow for the isolation and purification of this compound from a fungal source.

Caption: General workflow for the isolation of this compound.

References

- 1. column-chromatography.com [column-chromatography.com]

- 2. Frontiers | UPLC-Q-TOF-MS/MS Analysis of Seco-Sativene Sesquiterpenoids to Detect New and Bioactive Analogues From Plant Pathogen Bipolaris sorokiniana [frontiersin.org]

- 3. Isothis compound and this compound sesquiterpene derivatives from Dendrobium nobile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (+)-sativene synthase - Wikipedia [en.wikipedia.org]

- 5. Optimization of Steam Distillation Process and Chemical Constituents of Volatile Oil from Angelicaesinensis Radix [mdpi.com]

- 6. acgpubs.org [acgpubs.org]

- 7. Efficient Isolation of an Anti-Cancer Sesquiterpene Lactone from Calomeria amaranthoides by Steam Distillation [scirp.org]

- 8. Sesquiterpenes from the Fungus Antrodiella albocinnamomea with Cytotoxicity and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 10. Internal Standard Method and Calibration Curve Analysis in Gas Chromatography | MtoZ Biolabs [mtoz-biolabs.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Sesquiterpenoids Specially Produced by Fungi: Structures, Biological Activities, Chemical and Biosynthesis (2015–2020) - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Sativene in Fungal Species: A Technical Guide for Researchers

December 2025

Introduction

Sativene, a tricyclic sesquiterpene, is a key intermediate in the biosynthesis of a diverse array of bioactive compounds in fungi. Notably, it is a precursor to the helminthosporins and other related phytotoxins and plant growth regulators produced by various fungal species. The study of this compound biosynthesis is of significant interest to researchers in natural product chemistry, metabolic engineering, and drug development due to the potential for producing novel compounds with valuable biological activities. This technical guide provides an in-depth overview of the core aspects of this compound biosynthesis in fungi, with a focus on the enzymatic processes, quantitative data, experimental protocols, and regulatory pathways. The primary fungal species discussed are the basidiomycete Coprinus cinereus, which produces the key enzyme (+)-sativene synthase, and the ascomycete Bipolaris sorokiniana, a known producer of this compound-related sesquiterpenoids.

The Core Biosynthetic Pathway

The biosynthesis of this compound in fungi begins with the universal precursor for all sesquiterpenes, farnesyl diphosphate (B83284) (FPP). FPP is synthesized via the mevalonate (B85504) pathway. The key enzymatic step in this compound biosynthesis is the cyclization of FPP to form the characteristic tricyclic structure of this compound. This reaction is catalyzed by the enzyme (+)-sativene synthase.

Key Enzyme: (+)-Sativene Synthase

(+)-Sativene synthase (EC 4.2.3.129), also known as Cop4, is a sesquiterpene cyclase that has been isolated and characterized from the fungus Coprinus cinereus.[1][2][3] This enzyme catalyzes the conversion of (2E,6E)-farnesyl diphosphate to (+)-sativene and diphosphate.[1][3][4] While this compound is the main product, the enzyme also produces minor amounts of other sesquiterpenes, including (+)-δ-cadinene, β-copaene, and β-cubebene.[2][3]

Quantitative Data on this compound Biosynthesis

Quantitative analysis of enzyme kinetics provides crucial information for understanding and engineering metabolic pathways. The following table summarizes the kinetic parameters for (+)-sativene synthase (Cop4) from Coprinus cinereus.

| Substrate | K_m_ (μM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |

| (E,E)-FPP | 2.5 ± 0.3 | 0.044 ± 0.002 | 17,600 | [5] |

| (Z,E)-FPP | 3.5 ± 0.5 | 0.011 ± 0.001 | 3,143 | [5] |

| E-GPP | 14.3 ± 1.5 | 0.003 ± 0.0002 | 210 | [5] |

Table 1: Kinetic Parameters of (+)-Sativene Synthase (Cop4) from Coprinus cinereus

Signaling Pathways Regulating this compound Biosynthesis

The production of secondary metabolites in fungi, including sesquiterpenes like this compound, is tightly regulated by complex signaling networks that respond to environmental cues. In Bipolaris sorokiniana, the Mitogen-Activated Protein Kinase (MAPK) signaling pathways are known to play a crucial role in regulating development, stress responses, and pathogenicity, which are often linked to secondary metabolism.[6] The High Osmolarity Glycerol (HOG) pathway and the Fus3/Kss1-like pathway are key MAPK cascades in fungi.[6] While the direct link to this compound synthase gene expression is still under investigation, a plausible regulatory model involves these MAPK pathways activating downstream transcription factors that bind to the promoter region of the this compound synthase gene, thereby controlling its expression.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis.

Fungal Culture and this compound Extraction from Bipolaris sorokiniana

This protocol is adapted from methodologies used for the analysis of sesquiterpenoids from Bipolaris sorokiniana.[7][8]

1.1. Fungal Strain and Culture Conditions:

- Obtain a pure culture of Bipolaris sorokiniana (e.g., strain ACCC36805).

- Grow the fungus on Potato Dextrose Agar (B569324) (PDA) plates at 25°C for 10 days to obtain fresh mycelium.

- Prepare a solid-state fermentation medium consisting of 60 g of rice and 80 mL of distilled water in 500 mL Fernbach flasks. Autoclave to sterilize.

- Inoculate the sterilized rice medium with fresh mycelium from the PDA plates.

- Incubate the solid-state fermentation at 25°C for 30 days.

1.2. Extraction of this compound:

- After the incubation period, extract the fermented rice substrate three times with an equal volume of ethyl acetate (B1210297).

- Combine the ethyl acetate extracts and evaporate the solvent to dryness under reduced pressure using a rotary evaporator to obtain the crude extract containing this compound and other metabolites.

Cloning of the (+)-Sativene Synthase (Cop4) Gene

This protocol provides a general workflow for cloning the Cop4 gene from Coprinus cinereus into an expression vector.

2.1. Primer Design:

- Design forward and reverse primers based on the known sequence of the Cop4 gene from Coprinus cinereus. Incorporate restriction sites (e.g., XhoI and NotI for cloning into pPICZα A) at the 5' ends of the primers.

2.2. PCR Amplification:

- Perform PCR using the designed primers and genomic DNA isolated from C. cinereus as the template.

- Use a high-fidelity DNA polymerase to minimize errors.

- Optimize the PCR conditions (annealing temperature, extension time) as needed.

- Verify the size of the PCR product by agarose (B213101) gel electrophoresis.

2.3. Vector and Insert Preparation:

- Purify the PCR product using a commercial kit.

- Digest both the purified PCR product and the expression vector (e.g., pPICZα A) with the chosen restriction enzymes (e.g., XhoI and NotI).

- Purify the digested vector and insert.

2.4. Ligation and Transformation:

- Ligate the digested Cop4 insert into the linearized expression vector using T4 DNA ligase.

- Transform competent E. coli cells (e.g., DH5α) with the ligation mixture.

- Plate the transformed cells on LB agar plates containing the appropriate antibiotic (e.g., Zeocin for pPICZα A) and incubate overnight at 37°C.

2.5. Clone Verification:

- Select individual colonies and grow them in liquid LB medium with the corresponding antibiotic.

- Isolate the plasmid DNA from the overnight cultures.

- Verify the presence and orientation of the insert by restriction digestion and/or Sanger sequencing.

Heterologous Expression of (+)-Sativene Synthase in Pichia pastoris

This protocol describes the expression of the cloned Cop4 gene in the methylotrophic yeast Pichia pastoris.

3.1. Yeast Transformation:

- Linearize the recombinant expression vector (e.g., pPICZα A-Cop4) with a suitable restriction enzyme (e.g., PmeI) to facilitate integration into the P. pastoris genome.

- Transform competent P. pastoris cells (e.g., strain X-33) with the linearized plasmid by electroporation.

- Plate the transformed cells on YPDS plates containing Zeocin and incubate at 30°C for 2-4 days until colonies appear.

3.2. Screening for High-Expressing Clones:

- Inoculate individual colonies into a buffered glycerol-complex medium (BMGY) and grow at 30°C with shaking until the culture reaches an OD₆₀₀ of 2-6.

- Induce protein expression by pelleting the cells and resuspending them in a buffered methanol-complex medium (BMMY).

- Continue to grow the cultures at 30°C, adding methanol (B129727) to a final concentration of 0.5% every 24 hours to maintain induction.

- After 48-72 hours of induction, harvest the cells and analyze the supernatant or cell lysate for protein expression by SDS-PAGE and Western blot (if using a tagged protein).

3.3. Large-Scale Protein Production:

- Grow a high-expressing clone in a larger volume of BMGY in a baffled flask or a fermenter.

- Induce expression with methanol as described above.

- Harvest the cells by centrifugation for subsequent protein purification.

Purification of His-tagged (+)-Sativene Synthase

This protocol is for the purification of a recombinant His-tagged this compound synthase.

4.1. Cell Lysis:

- Resuspend the harvested P. pastoris cell pellet in a lysis buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0) containing a protease inhibitor cocktail.

- Lyse the cells by mechanical disruption (e.g., bead beating with glass beads or a French press).

- Clarify the lysate by centrifugation at high speed (e.g., 12,000 x g for 30 minutes at 4°C) to remove cell debris.

4.2. Affinity Chromatography:

- Equilibrate a Ni-NTA affinity column with lysis buffer.

- Load the clarified lysate onto the column.

- Wash the column with a wash buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

- Elute the His-tagged this compound synthase with an elution buffer containing a higher concentration of imidazole (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0).

4.3. Protein Analysis and Storage:

- Analyze the purified protein fractions by SDS-PAGE to assess purity.

- Determine the protein concentration using a suitable method (e.g., Bradford assay).

- For long-term storage, dialyze the purified protein into a suitable storage buffer (e.g., containing glycerol) and store at -80°C.

GC-MS Analysis of this compound

This protocol provides a general method for the detection and quantification of this compound from fungal extracts or enzyme assays.

5.1. Sample Preparation:

- For fungal extracts, dissolve the crude extract in a suitable solvent (e.g., hexane (B92381) or ethyl acetate).

- For in vitro enzyme assays, extract the reaction mixture with an organic solvent (e.g., hexane) after stopping the reaction.

- Dry the organic phase over anhydrous sodium sulfate (B86663) and concentrate if necessary.

- Add an internal standard (e.g., caryophyllene) for quantitative analysis.

5.2. GC-MS Parameters:

- Gas Chromatograph: Agilent 7890B GC or similar.

- Mass Spectrometer: Agilent 5977A MSD or similar.

- Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

- Carrier Gas: Helium at a constant flow rate of 1 mL/min.

- Injector Temperature: 250°C.

- Oven Temperature Program:

- Initial temperature: 50°C, hold for 2 minutes.

- Ramp to 150°C at 10°C/min.

- Ramp to 250°C at 5°C/min, hold for 5 minutes.

- MSD Transfer Line Temperature: 280°C.

- Ion Source Temperature: 230°C.

- Quadrupole Temperature: 150°C.

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Scan Range: m/z 40-400.

5.3. Data Analysis:

- Identify this compound by comparing its retention time and mass spectrum with an authentic standard or with published data. The mass spectrum of this compound is characterized by a molecular ion at m/z 204 and characteristic fragment ions.

- For quantification, generate a calibration curve using a this compound standard and the internal standard.

Conclusion

The biosynthesis of this compound in fungal species presents a fascinating area of study with implications for the discovery of novel bioactive compounds. This technical guide has provided a comprehensive overview of the key enzyme, (+)-sativene synthase, its kinetic properties, and the biosynthetic pathway. Furthermore, detailed experimental protocols for the culture of this compound-producing fungi, gene cloning, heterologous expression, protein purification, and analytical detection have been outlined. The exploration of the regulatory networks, such as the MAPK signaling pathway, that govern this compound production will be a critical area for future research, paving the way for the rational engineering of fungal strains for enhanced production of this compound and its valuable derivatives. This guide serves as a foundational resource for researchers embarking on the study of this important fungal metabolite.

References

- 1. Diversity of sesquiterpene synthases in the basidiomycete Coprinus cinereus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. conservancy.umn.edu [conservancy.umn.edu]

- 3. Modular Synthetic Biology Toolkit for Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Production of Oxidative and Hydrolytic Enzymes by Coprinus cinereus (Schaeff.) Gray from Sisal Wastes Supplemented with Cow Dung Manure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New tools for high‐throughput expression of fungal secretory proteins in Saccharomyces cerevisiae and Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Insights on Heterologous Expression of Fungal Cellulases in Pichia pastoris, Biochemistry and Molecular Biology, Science Publishing Group [sciencepublishinggroup.com]

- 7. cropj.com [cropj.com]

- 8. UPLC-Q-TOF-MS/MS Analysis of Seco-Sativene Sesquiterpenoids to Detect New and Bioactive Analogues From Plant Pathogen Bipolaris sorokiniana - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Farnesyl Pyrophosphate in the Biosynthesis of Sativene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of sativene, a sesquiterpenoid of significant interest, with a core focus on the crucial role of its precursor, farnesyl pyrophosphate (FPP). We will delve into the enzymatic transformation of FPP into this compound, presenting key kinetic data, detailed experimental methodologies for its study, and a visualization of the underlying biochemical pathway. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, enzymology, and drug development.

Introduction to this compound and its Precursor

This compound is a tricyclic sesquiterpene hydrocarbon that has garnered attention for its potential biological activities and as a key intermediate in the biosynthesis of more complex natural products. The biosynthesis of all sesquiterpenes, including this compound, originates from the C15 isoprenoid precursor, farnesyl pyrophosphate (FPP)[1]. The conversion of the linear FPP molecule into the intricate cyclic structure of this compound is a remarkable enzymatic feat catalyzed by a class of enzymes known as terpene synthases, specifically this compound synthase.

The Enzymatic Conversion of FPP to this compound

The direct enzymatic cyclization of FPP to (+)-sativene is catalyzed by (+)-sativene synthase (EC 4.2.3.129)[2]. An example of this enzyme is Cop4, a sesquiterpene synthase isolated from the fungus Coprinus cinereus. It is important to note that many terpene synthases exhibit product promiscuity, meaning they can produce a range of related compounds from a single substrate. Cop4, for instance, is a catalytically promiscuous enzyme that yields multiple products from the cyclization of (E,E)-FPP, with δ-cadinene being a major product and (+)-sativene being one of the minor products.

Quantitative Enzyme Kinetics

Understanding the kinetic parameters of this compound synthase with its substrate, FPP, is fundamental for characterizing the efficiency and mechanism of the enzyme. The following table summarizes the kinetic properties of a relevant sesquiterpene synthase, Cop4, with (2E,6E)-farnesyl diphosphate. While Cop4 produces multiple sesquiterpenes, these parameters reflect the overall consumption of the FPP substrate.

| Enzyme | Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Cop4 ((+)-sativene synthase) | (E,E)-FPP | 0.4 ± 0.1 | 0.007 ± 0.001 | 1.75 x 104 |

Table 1: Kinetic Parameters of Cop4 Sesquiterpene Synthase with (E,E)-Farnesyl Pyrophosphate.

Signaling Pathway of this compound Synthesis from FPP

The conversion of FPP to this compound is a complex multi-step process involving significant conformational changes and the formation of highly reactive carbocationic intermediates. The following diagram illustrates the proposed cyclization cascade.

Caption: Proposed biosynthetic pathway of (+)-sativene from FPP.

Experimental Protocols

This section provides a detailed methodology for the key experiments involved in the study of this compound synthesis from FPP, based on established protocols for terpene synthases.

Heterologous Expression and Purification of (+)-Sativene Synthase (Cop4)

Objective: To produce and purify recombinant (+)-sativene synthase for in vitro assays.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector containing the codon-optimized gene for Cop4 (e.g., pET vector with an N-terminal His-tag)

-

Luria-Bertani (LB) medium with appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mg/mL lysozyme, protease inhibitor cocktail)

-

Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)

-

Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)

-

Ni-NTA affinity chromatography column

-

PD-10 desalting column

Procedure:

-

Transform the expression vector into competent E. coli cells.

-

Inoculate a starter culture in LB medium with the appropriate antibiotic and grow overnight at 37°C.

-

Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate at a lower temperature (e.g., 18°C) overnight.

-

Harvest the cells by centrifugation and resuspend the pellet in Lysis Buffer.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at high speed.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with Wash Buffer to remove unbound proteins.

-

Elute the His-tagged protein with Elution Buffer.

-

Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol, 1 mM DTT) using a PD-10 desalting column.

-

Assess protein purity and concentration using SDS-PAGE and a protein quantification assay (e.g., Bradford assay).

In Vitro Enzyme Assay for this compound Synthase Activity

Objective: To determine the enzymatic activity of the purified this compound synthase and identify its products.

Materials:

-

Purified (+)-sativene synthase (Cop4)

-

Assay Buffer (50 mM HEPES pH 7.2, 10 mM MgCl2, 5 mM DTT)

-

(2E,6E)-Farnesyl pyrophosphate (FPP) substrate

-

Pentane (B18724) or hexane (B92381) for extraction

-

Gas chromatography-mass spectrometry (GC-MS) system

Procedure:

-

Set up the enzyme reaction in a glass vial. A typical 100 µL reaction contains:

-

80 µL of Assay Buffer

-

10 µL of FPP solution (to a final concentration in the range of the Km value)

-

10 µL of purified enzyme solution (e.g., 1-5 µg)

-

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 1-2 hours).

-

Stop the reaction by adding an equal volume of pentane (or hexane) and vortexing vigorously to extract the terpene products.

-

Separate the organic phase by centrifugation.

-

Analyze the organic extract by GC-MS.

Product Identification and Quantification by GC-MS

Objective: To identify and quantify this compound and other sesquiterpene products from the enzyme assay.

Procedure:

-

Inject a small volume (e.g., 1 µL) of the organic extract onto a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS).

-

Use a temperature program that allows for the separation of sesquiterpenes (e.g., initial temperature of 50°C, ramp to 250°C).

-

Identify the products by comparing their mass spectra and retention times with those of authentic standards or with spectra from mass spectral libraries (e.g., NIST).

-

Quantify the products by integrating the peak areas of the total ion chromatogram. The relative amount of each product can be expressed as a percentage of the total product formation. For absolute quantification, a calibration curve with an authentic standard of this compound would be required.

Logical Workflow for this compound Synthesis Analysis

The following diagram outlines the logical workflow from gene identification to product analysis in the study of this compound biosynthesis.

Caption: Experimental workflow for this compound synthase characterization.

Conclusion

Farnesyl pyrophosphate is the indispensable precursor for the biosynthesis of this compound. The enzymatic cyclization of FPP by this compound synthase is a complex and fascinating process that leads to the formation of this unique tricyclic sesquiterpene. The promiscuous nature of many terpene synthases, such as Cop4, highlights the intricate control mechanisms that govern product specificity in terpenoid biosynthesis. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate the structure-function relationships of this compound synthases and to explore the potential of these enzymes in synthetic biology and drug discovery applications.

References

- 1. Cyclization of farnesyl pyrophosphate to the sesquiterpene olefins humulene and caryophyllene by an enzyme system from sage (Salvia officinalis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sesquiterpene synthases Cop4 and Cop6 from Coprinus cinereus: Catalytic promiscuity and cyclization of farnesyl pyrophosphate geometrical isomers - PMC [pmc.ncbi.nlm.nih.gov]

Identification of Sativene Synthase Genes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sativene is a sesquiterpene of significant interest due to its role as a precursor to various bioactive compounds. The identification and characterization of this compound synthase genes, the key enzymes responsible for its biosynthesis, are crucial for understanding and engineering its production. This guide provides a comprehensive overview of the methodologies and data associated with the identification, characterization, and heterologous expression of this compound synthase genes, with a focus on the well-characterized (+)-sativene synthase from the fungus Coprinopsis cinerea.

This compound Biosynthesis Pathway

This compound biosynthesis begins with the universal precursor for all isoprenoids, farnesyl pyrophosphate (FPP), which is synthesized through the mevalonate (B85504) (MVA) pathway in fungi. A this compound synthase then catalyzes the complex cyclization of the linear FPP molecule to form the tricyclic structure of this compound.

Identification and Cloning of this compound Synthase Genes

The identification of this compound synthase genes typically involves a combination of bioinformatics and molecular biology techniques. A common approach is to search genome databases for sequences with homology to known terpene synthases.

Experimental Workflow for Gene Identification and Cloning

A Technical Guide to the Physical and Chemical Characteristics of Sativene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sativene, a naturally occurring sesquiterpene, has garnered interest within the scientific community for its unique tricyclic structure and potential biological activities. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, intended to serve as a foundational resource for researchers, scientists, and professionals in drug development. This document details its physicochemical properties, spectroscopic signature, biosynthetic pathway, and chemical reactivity. Experimental protocols for its isolation, purification, and analysis are also outlined, supported by visual diagrams to facilitate understanding of key processes.

Physicochemical Properties

This compound is a volatile, colorless liquid with a chemical formula of C₁₅H₂₄ and a molecular weight of approximately 204.35 g/mol .[1][2] It is a hydrophobic molecule, soluble in organic solvents like alcohol but insoluble in water.[3] Its unique bridged tricyclic structure contributes to its distinct physical properties.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₄ | [1][2] |

| Molecular Weight | 204.35 g/mol | [1] |

| Boiling Point | 255-257 °C at 760 mmHg | [3] |

| Density | ~0.921 g/mL | |

| Appearance | Colorless clear liquid (estimated) | [3] |

| Solubility | Soluble in alcohol; Insoluble in water | [3] |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, fully assigned spectrum for this compound is not readily found in the primary search results, the chemical shifts for its proton (¹H) and carbon (¹³C) nuclei can be predicted based on its structure and comparison with similar sesquiterpenes. The complex tricyclic structure of this compound results in a crowded ¹H NMR spectrum with overlapping signals, particularly in the aliphatic region. 2D NMR techniques such as COSY, HSQC, and HMBC are essential for unambiguous assignment.

Expected ¹H NMR Spectral Features:

-

Vinyl Protons: Two distinct signals corresponding to the exocyclic methylene (B1212753) group (=CH₂).

-

Aliphatic Protons: A complex series of multiplets in the upfield region (δ 1.0-2.5 ppm) arising from the numerous methine and methylene protons of the cyclic framework.

-

Methyl Protons: Singlets and doublets corresponding to the methyl groups attached to the tricyclic core.

Expected ¹³C NMR Spectral Features:

-

Alkene Carbons: Two signals in the olefinic region (δ 100-150 ppm) corresponding to the exocyclic double bond.

-

Aliphatic Carbons: A number of signals in the upfield region (δ 10-60 ppm) representing the various sp³-hybridized carbons of the rings.

Mass Spectrometry (MS)

Mass spectrometry of this compound reveals a molecular ion peak [M]⁺ at m/z 204, consistent with its molecular formula. The fragmentation pattern is characteristic of sesquiterpenes and involves successive losses of alkyl fragments.

Predicted Fragmentation Pattern: The fragmentation of the this compound molecular ion is expected to proceed through cleavages of the carbon-carbon bonds within the tricyclic system, leading to the formation of stable carbocation fragments. Common losses would include methyl (CH₃, 15 Da), ethyl (C₂H₅, 29 Da), propyl (C₃H₇, 43 Da), and isopropyl (C₃H₇, 43 Da) radicals. The relative abundance of these fragment ions provides valuable information for structural confirmation. While a specific mass spectrum for this compound is not provided in the initial search results, analysis of related seco-sativene sesquiterpenoids shows fragmentation pathways involving McLafferty rearrangement, 1,3-rearrangement, and neutral losses, which can be inferred to be similar for this compound.[4][5][6]

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is characterized by absorption bands corresponding to its key functional groups.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3080 | C-H stretch | =C-H (alkene) |

| 2850-3000 | C-H stretch | C-H (alkane) |

| ~1640 | C=C stretch | Alkene |

| ~1450 & ~1375 | C-H bend | -CH₃ and -CH₂- |

| ~890 | C-H bend | =CH₂ (out-of-plane) |

Biosynthesis of this compound

This compound is biosynthesized from farnesyl diphosphate (B83284) (FPP), a common precursor for sesquiterpenes. The key enzyme in this pathway is (+)-sativene synthase.[7] This enzyme catalyzes the cyclization of the linear FPP molecule into the complex tricyclic structure of this compound.

The catalytic mechanism of terpene cyclases, such as this compound synthase, is a complex process involving a series of carbocationic intermediates and rearrangements. The enzyme's active site provides a template that guides the folding of the flexible FPP substrate and stabilizes the high-energy carbocation intermediates, ultimately leading to the specific stereochemistry of the final product.

References

- 1. Chemometric analysis of monoterpenes and sesquiterpenes of conifers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. deepdyve.com [deepdyve.com]

- 4. Highly selective acid-catalyzed olefin isomerization of limonene to terpinolene by kinetic suppression of overreactions in a confined space of porous metal–macrocycle frameworks - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. (+)-sativene synthase - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to Sativene: Chemical Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sativene, a tricyclic sesquiterpene, has garnered significant interest within the scientific community due to its unique structural framework and diverse biological activities. This technical guide provides a comprehensive overview of this compound, focusing on its chemical identifiers, detailed synthetic and biosynthetic pathways, and experimental protocols for its analysis and evaluation. The information is tailored for researchers, scientists, and professionals in drug development, offering a foundational resource for further investigation and application of this multifaceted molecule.

Chemical Identifiers and Physicochemical Properties

This compound is a sesquiterpene characterized by an octahydro-1H-1,4-methanoindene core structure with methyl, isopropyl, and methylidene substituents.[1] Depending on the stereochemistry, different isomers exist, each with a unique CAS Registry Number. The chemical identifiers for this compound are crucial for accurate documentation and database retrieval.

| Identifier | Value | Reference |

| Molecular Formula | C₁₅H₂₄ | [1][2] |

| Molecular Weight | 204.35 g/mol | [1][2] |

| CAS Number | 6813-05-4 (for this compound and (-)-Sativene) | [2][3][4] |

| 3650-28-0 (for (+)-Sativene) | ||

| PubChem CID | 11830550 | [1] |

| IUPAC Name | (1S,2R,3R,6R,8R)-6-methyl-7-methylidene-3-propan-2-yltricyclo[4.4.0.0²,⁸]decane | [1] |

| InChI | InChI=1S/C15H24/c1-9(2)11-7-8-15(4)10(3)12-5-6-13(15)14(11)12/h9,11-14H,3,5-8H2,1-2,4H3/t11-,12+,13+,14-,15+/m1/s1 | [1] |

| InChIKey | VOBBUADSYROGAT-FQKPHLNHSA-N | [1] |

| Canonical SMILES | CC(C)[C@H]1CC[C@@]2([C@@H]3[C@H]1--INVALID-LINK--CC3)C | [1] |

Synthesis of this compound

The total synthesis of this compound has been a subject of interest in organic chemistry, providing a platform to showcase novel synthetic strategies. A notable formal synthesis of racemic this compound was accomplished by Karimi, starting from the commercially available Wieland-Miescher ketone.

Logical Workflow for the Formal Total Synthesis of this compound

Caption: Logical workflow for the formal total synthesis of racemic this compound.

Experimental Protocol: Key Steps in the Formal Total Synthesis

The following provides an overview of the key experimental steps. For complete details, including reagent quantities and reaction conditions, consulting the original publication is recommended.

Step 1: Hydrogenation of Wieland-Miescher Ketone The Wieland-Miescher ketone is hydrogenated to yield cis-1-methylbicyclo[4.4.0]decan-2,8-dione.

-

Procedure: The ketone is dissolved in 95% ethanol, and a palladium on carbon catalyst (5%) is added. The mixture is subjected to a hydrogen atmosphere with stirring. The reaction progress is monitored by TLC for the disappearance of the UV-active starting material.

Step 2: Bromination The resulting dione (B5365651) is brominated to form a dibromide intermediate.

Step 3: Intramolecular Cyclization A key step involves an intramolecular cyclization of the dibromide to construct the tricyclic skeleton of this compound.

Step 4: Grignard Reaction The cyclized product undergoes a Grignard reaction with isopropylmagnesium bromide to introduce the isopropyl group, forming an alcohol intermediate.

Step 5: Hydrobromination The alcohol is treated with hydrobromic acid (HBr) to yield a mixture of bromides.

Step 6: Ionic Hydrogenation The bromide mixture is subjected to ionic hydrogenation to produce 3-isopropyl-6-methyltricyclo[4.4.0.0²,⁸]decan-7-one, a penultimate precursor to this compound.

Step 7: Final Conversion to this compound The final conversion of the ketone precursor to this compound can be achieved through a Wittig reaction or a similar olefination method to introduce the exocyclic methylene (B1212753) group.

Biosynthesis of this compound

In nature, this compound is produced in various fungi, such as Helminthosporium sativum, and some plants. The biosynthesis proceeds via the mevalonate (B85504) pathway, with farnesyl diphosphate (B83284) (FPP) serving as the key precursor. The cyclization of FPP to form the characteristic tricyclic structure of this compound is catalyzed by the enzyme (+)-sativene synthase.

This compound Biosynthesis Pathway

Caption: Biosynthetic pathway of this compound from Acetyl-CoA.

Experimental Protocol: this compound Synthase Assay

A detailed protocol for the purification and assay of (+)-Sativene synthase would involve the following general steps. Specific buffer compositions, concentrations, and incubation times would need to be optimized based on the enzyme source.

1. Enzyme Extraction and Purification:

-

Fungal mycelia or plant tissue are homogenized in an appropriate extraction buffer.

-

The crude extract is subjected to centrifugation to remove cell debris.

-

The supernatant containing the enzyme is then purified using chromatographic techniques such as ion-exchange and size-exclusion chromatography.

2. Enzyme Activity Assay:

-

The assay mixture typically contains the purified enzyme, the substrate farnesyl diphosphate (FPP), and necessary cofactors (e.g., Mg²⁺) in a suitable buffer.

-

The reaction is incubated at an optimal temperature for a defined period.

-

The reaction is quenched, and the product, this compound, is extracted using an organic solvent (e.g., hexane).

-

The extracted this compound is then analyzed and quantified using Gas Chromatography-Mass Spectrometry (GC-MS).

Biological Activities of this compound and Related Sesquiterpenoids

This compound and its derivatives have been reported to exhibit a range of biological activities, most notably phytotoxicity and plant growth-promoting effects.

Experimental Workflow for Assessing Biological Activity

Caption: General experimental workflow for assessing the phytotoxic and plant growth-promoting activities of this compound.

Experimental Protocols for Biological Assays

Phytotoxicity Assay:

-

Seed Germination Assay: Seeds of a model plant (e.g., lettuce, Lactuca sativa) are placed on filter paper in Petri dishes. The filter paper is moistened with different concentrations of this compound solution. The number of germinated seeds is counted after a specific incubation period.

-

Seedling Growth Inhibition Assay: Pre-germinated seedlings are grown in a medium containing various concentrations of this compound. After a set growth period, the root and shoot lengths are measured and compared to a control group.

Plant Growth-Promoting Assay:

-

Seedling Growth Assay: Similar to the inhibition assay, but using lower concentrations of this compound. The focus is on observing any statistically significant increase in growth parameters such as root and shoot length, and overall biomass compared to the control.

Signaling Pathways

The precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects are not yet fully elucidated. For many terpenoids, their lipophilic nature allows them to interact with cellular membranes, potentially influencing membrane fluidity and the function of membrane-bound proteins. In fungi, terpenoids can interfere with cell wall integrity and ergosterol (B1671047) biosynthesis. In plants, they may act as signaling molecules in defense responses or affect hormonal pathways. Further research is required to identify the specific protein targets and downstream signaling cascades modulated by this compound.

Conclusion

This compound remains a molecule of considerable scientific interest. This guide has provided a consolidated overview of its chemical nature, synthetic accessibility, and biological relevance. The detailed pathways and experimental frameworks presented herein are intended to serve as a valuable resource for the scientific community, fostering further research into the potential applications of this compound in agriculture, medicine, and beyond.

References

An In-depth Technical Guide to the Sativene Biosynthetic Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sativene biosynthetic pathway, a critical route for the production of the sesquiterpenoid this compound. This document details the core enzymatic steps, offers quantitative data on enzyme kinetics, and presents detailed experimental protocols for key analyses. Visualizations of the pathway and experimental workflows are provided to facilitate a deeper understanding of the underlying biochemical processes.

The Core this compound Biosynthetic Pathway

This compound biosynthesis commences with the ubiquitous isoprenoid precursor, farnesyl pyrophosphate (FPP). The key enzymatic step is the cyclization of FPP to form the characteristic tricyclic structure of (+)-sativene. This reaction is catalyzed by the enzyme (+)-sativene synthase. In some fungal systems, this compound can be further metabolized into seco-sativene through a series of oxidative reactions.

A recently identified three-enzyme cassette in certain fungi, consisting of SatA, SatB, and SatC, is responsible for the conversion of this compound to prehelminthosporol, a seco-sativene derivative.[1][2][3][4] In this cascade, SatA, a (+)-sativene synthase, first produces this compound from FPP. Subsequently, the cytochrome P450 enzyme SatB catalyzes dihydroxylation and bond cleavage of this compound. Finally, a reductase, SatC, regioselectively reduces an aldehyde group and facilitates hemiacetal ring closure to yield prehelminthosporol.[1][2][3][4]

Quantitative Data

Understanding the efficiency of the enzymatic conversions in the this compound pathway is crucial for metabolic engineering and drug development applications. The following table summarizes the kinetic parameters for a (+)-sativene synthase (Cop4) from the fungus Coprinus cinereus.

| Enzyme | Substrate | Km (μM) | kcat (s-1) | Reference |

| (+)-Sativene Synthase (Cop4) | (2E,6E)-Farnesyl pyrophosphate | 2.5 ± 0.3 | 0.031 ± 0.001 | [2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in studying the this compound biosynthetic pathway.

Heterologous Expression and Purification of (+)-Sativene Synthase

This protocol describes the expression of fungal (+)-sativene synthase in a microbial host, such as Escherichia coli, for subsequent characterization.

Materials:

-

Expression vector (e.g., pET series) containing the codon-optimized gene for (+)-sativene synthase.

-

E. coli expression strain (e.g., BL21(DE3)).

-

Luria-Bertani (LB) medium and agar (B569324) plates with appropriate antibiotic.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mg/mL lysozyme, DNase I).

-

Ni-NTA affinity chromatography column and buffers (Wash buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole; Elution buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

SDS-PAGE analysis reagents.

Procedure:

-

Transform the expression vector into competent E. coli cells and select for positive colonies on antibiotic-containing LB agar plates.

-

Inoculate a single colony into a starter culture of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Inoculate a large-scale culture with the overnight starter culture and grow at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to culture at a lower temperature (e.g., 16-25°C) for 16-24 hours.

-

Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with wash buffer to remove unbound proteins.

-

Elute the His-tagged (+)-sativene synthase with elution buffer.

-

Analyze the purified protein fractions by SDS-PAGE to confirm purity and size.

-

Dialyze the purified protein into a suitable storage buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10% glycerol, 1 mM DTT) and store at -80°C.

In Vitro Enzyme Assay for (+)-Sativene Synthase

This protocol details the procedure for determining the activity and kinetic parameters of the purified (+)-sativene synthase.

Materials:

-

Purified (+)-sativene synthase.

-

Assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 5 mM DTT).

-

Farnesyl pyrophosphate (FPP) substrate stock solution.

-

Organic solvent for extraction (e.g., hexane (B92381) or ethyl acetate).

-

Internal standard for GC-MS analysis (e.g., caryophyllene).

-

Gas Chromatography-Mass Spectrometry (GC-MS) system.

Procedure:

-

Set up the reaction mixture in a glass vial containing assay buffer and the desired concentration of FPP.

-

Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C).

-

Initiate the reaction by adding a known amount of purified (+)-sativene synthase.

-

Incubate the reaction for a specific time period (e.g., 30-60 minutes).

-

Stop the reaction by adding an equal volume of organic solvent (e.g., hexane) containing an internal standard.

-

Vortex vigorously to extract the sesquiterpene products.

-

Centrifuge to separate the organic and aqueous phases.

-

Analyze the organic phase by GC-MS to identify and quantify the this compound produced.

-

For kinetic analysis, vary the concentration of FPP and measure the initial reaction rates. Fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Metabolite Extraction and Analysis by GC-MS

This protocol outlines the general procedure for extracting and analyzing this compound and other sesquiterpenoids from biological samples (e.g., fungal cultures or plant tissues).

Materials:

-

Biological sample.

-

Extraction solvent (e.g., ethyl acetate, hexane).

-

Anhydrous sodium sulfate.

-

Concentrator (e.g., rotary evaporator or nitrogen stream).

-

GC-MS system with a suitable capillary column (e.g., HP-5MS).

Procedure:

-

Homogenize the biological sample in the presence of the extraction solvent.

-

Perform a liquid-liquid extraction to partition the sesquiterpenoids into the organic phase.

-

Dry the organic extract over anhydrous sodium sulfate.

-

Filter and concentrate the extract to a small volume.

-

Inject an aliquot of the concentrated extract into the GC-MS system.

-

GC-MS Conditions (Example):

-

Injector Temperature: 250°C

-

Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

-

Carrier Gas: Helium

-

MS Detector: Electron Impact (EI) mode, scanning from m/z 40 to 400.

-

-

Identify this compound based on its retention time and mass spectrum by comparison with an authentic standard or a spectral library.

-

Quantify the amount of this compound using an internal standard calibration curve.

Transcriptional Regulation of this compound Biosynthesis

The expression of sesquiterpene synthase genes, including this compound synthase, is often tightly regulated at the transcriptional level. This regulation allows organisms to produce these specialized metabolites in response to specific developmental cues or environmental stimuli. Several families of transcription factors have been implicated in the regulation of terpenoid biosynthesis in various organisms. These include:

-

MYB transcription factors: Known to be involved in the regulation of various secondary metabolic pathways.

-

WRKY transcription factors: Often associated with plant defense responses, which can include the production of antimicrobial sesquiterpenoids.

-

bHLH (basic Helix-Loop-Helix) transcription factors: A large family of transcription factors involved in a wide range of developmental and metabolic processes.

The identification of specific transcription factors that directly bind to the promoter region of the this compound synthase gene and modulate its expression is an active area of research. Understanding this regulatory network is key to developing strategies for enhancing this compound production through genetic engineering.

References

- 1. Identification of Transcription Factors of Santalene Synthase Gene Promoters and SaSSY Cis-Elements through Yeast One-Hybrid Screening in Santalum album L - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sesquiterpene synthases Cop4 and Cop6 from Coprinus cinereus: Catalytic promiscuity and cyclization of farnesyl pyrophosphate geometrical isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Genome Mining Reveals the Biosynthesis of this compound and Its Oxidative Conversion to seco-Sativene - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and History of Sativene: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sativene, a tricyclic sesquiterpene, has captivated chemists for decades owing to its unique bridged ring system and its role as a biosynthetic precursor to the phytotoxin helminthosporal. First isolated from the fungus Helminthosporium sativum, its intriguing structure spurred numerous synthetic efforts, culminating in its first total synthesis by James E. McMurry in 1968. This guide provides a comprehensive overview of the discovery, history, and chemical synthesis of this compound. It includes a detailed account of its isolation, structure elucidation, and biosynthetic pathway. Furthermore, this document presents tabulated quantitative data, detailed experimental protocols for its isolation and synthesis, and visualizations of key chemical and biological pathways to serve as a valuable resource for researchers in natural product chemistry, synthetic organic chemistry, and drug development.

Discovery and History

The story of this compound is intrinsically linked to the study of phytotoxins produced by the plant pathogenic fungus Helminthosporium sativum (also known as Bipolaris sorokiniana). In the mid-20th century, researchers were investigating the metabolites of this fungus, which is responsible for diseases in cereal crops.

In 1965, Paul de Mayo and his colleagues reported the isolation and structure elucidation of (-)-sativene from this fungal source.[1] They identified it as a tricyclic sesquiterpenoid and proposed its structure, which was later confirmed. This compound was also implicated as a key intermediate in the biosynthesis of the more complex fungal toxin, (-)-helminthosporal.[1] The novelty of its carbon skeleton and its biological relevance made this compound an attractive target for total synthesis.

The first successful total synthesis of (±)-sativene was accomplished by James E. McMurry in 1968, a landmark achievement in the field of natural product synthesis. This work not only confirmed the structure of this compound but also showcased innovative synthetic strategies.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₄ | |

| Molecular Weight | 204.35 g/mol | |

| Appearance | Colorless oil | |

| Boiling Point | 255-257 °C at 760 mmHg | |

| Optical Rotation, [α]D | (+)-sativene: > +100° (enantiomerically pure, solvent dependent) (-)-sativene: < -100° (enantiomerically pure, solvent dependent) |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data | Reference |

| ¹H NMR (CDCl₃) | δ 4.71 (s, 1H), 4.67 (s, 1H), 2.35-2.25 (m, 1H), 2.15-2.05 (m, 1H), 1.95-1.80 (m, 2H), 1.75-1.50 (m, 5H), 1.45-1.30 (m, 2H), 0.95 (d, J=6.5 Hz, 3H), 0.82 (d, J=6.5 Hz, 3H), 0.78 (s, 3H) | |

| ¹³C NMR (CDCl₃) | δ 157.1, 105.8, 54.2, 49.9, 48.8, 41.9, 39.1, 38.9, 33.7, 32.4, 28.1, 26.5, 21.6, 21.5, 15.1 | |

| Mass Spec. (EI) | m/z (%): 204 (M⁺, 45), 189 (25), 161 (100), 133 (40), 119 (35), 105 (55), 93 (60), 91 (50), 79 (45), 67 (30), 55 (25), 41 (40) | |

| Infrared (neat) | 3070, 2950, 2860, 1645, 1460, 1380, 880 cm⁻¹ |

Biosynthesis of this compound

This compound is synthesized in nature from farnesyl diphosphate (B83284) (FPP), a common precursor for sesquiterpenes. The biosynthesis is catalyzed by a single enzyme, (+)-sativene synthase in some organisms and (-)-sativene synthase in others, which dictates the stereochemistry of the final product. Recent research has elucidated the enzymatic cascade responsible for this compound biosynthesis in certain fungi.[2] A three-enzyme cassette, consisting of SatA, SatB, and SatC, has been identified. SatA, a terpene cyclase, catalyzes the initial cyclization of FPP to form this compound.[2]